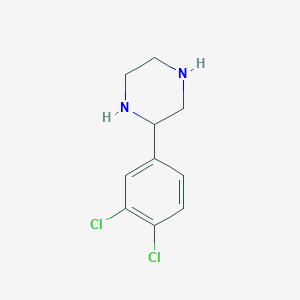

2-(3,4-Dichlorophenyl)piperazine

Vue d'ensemble

Description

2-(3,4-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. It is known for its role as a precursor in the synthesis of various pharmaceuticals, including aripiprazole, and has been studied for its pharmacological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-(3,4-Dichlorophenyl)piperazine typically involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in a solvent like toluene at elevated temperatures . Another method involves the reaction of diethanolamine with hydrogen bromide, followed by the addition of 3,4-dichloroaniline and subsequent hydrolysis with sodium hydroxide .

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The use of high-temperature reactions and efficient catalysts are common practices. Vacuum rectification and solvent recovery are employed to ensure high product purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dichlorophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

2-(3,4-Dichlorophenyl)piperazine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives are particularly important in developing drugs targeting the central nervous system. For instance, modifications of this compound have led to the discovery of selective D3 receptor antagonists, which show promise in treating neuropsychiatric disorders and addiction. These compounds exhibit high affinity and selectivity for D3 receptors over other receptor subtypes, making them valuable tools for research and potential therapeutic agents .

Case Study: D3 Receptor Antagonists

Research has demonstrated that certain derivatives of this compound can significantly reduce cocaine-seeking behavior in rodent models. These studies highlight the compound's potential in addiction treatment, where selective D3 antagonists could mitigate drug reward mechanisms .

Biological Studies

Enzyme Inhibition and Receptor Ligands

In biological research, this compound is utilized to study enzyme inhibitors and receptor ligands. Its structural properties allow researchers to explore various interactions at the molecular level, providing insights into drug-receptor dynamics.

Case Study: Antimicrobial Activity

Recent studies have shown that derivatives of piperazine containing the 2-(3,4-Dichlorophenyl) moiety exhibit notable antimicrobial activity. This finding opens avenues for developing new antimicrobial agents based on this compound .

Materials Science

Advanced Materials Development

The compound is also leveraged in materials science for synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows it to serve as a precursor for creating materials with specific properties tailored for various applications.

| Application Area | Specific Uses | Examples/Results |

|---|---|---|

| Medicinal Chemistry | Drug synthesis targeting CNS | Selective D3 receptor antagonists |

| Biological Studies | Enzyme inhibitors and receptor ligands | Antimicrobial activity against various pathogens |

| Materials Science | Development of polymers and nanomaterials | Advanced material properties |

Industrial Applications

In addition to its scientific research applications, this compound finds utility in industrial settings. It is involved in synthesizing agrochemicals and specialty chemicals, contributing to various sectors including agriculture and manufacturing.

Mécanisme D'action

The mechanism of action of 2-(3,4-Dichlorophenyl)piperazine involves its interaction with neurotransmitter receptors. It acts as a partial agonist of dopamine D2 and D3 receptors and may also interact with serotonin receptors . These interactions influence neurotransmitter release and receptor activity, contributing to its pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dichlorophenylpiperazine: Acts as a serotonin releaser and β1-adrenergic receptor blocker.

2,3-Dichlorophenylpiperazine: Precursor in the synthesis of aripiprazole and acts as a partial agonist of dopamine receptors.

Uniqueness

2-(3,4-Dichlorophenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological properties and reactivity. Its role as a precursor in drug synthesis and its interactions with multiple neurotransmitter receptors make it a compound of significant interest in scientific research .

Activité Biologique

2-(3,4-Dichlorophenyl)piperazine (DCPP) is a compound that has garnered attention in pharmacological research due to its significant biological activity, particularly in the context of psychiatric and neurological disorders. This article delves into the compound's interactions with neurotransmitter receptors, its pharmacological implications, and relevant case studies.

Chemical Structure and Properties

DCPP is characterized by a piperazine ring substituted with a 3,4-dichlorophenyl group. Its molecular formula is CHClN, with a molecular weight of approximately 231.12 g/mol. The presence of chlorine atoms enhances its receptor binding properties and biological activity, making it a valuable subject in medicinal chemistry.

DCPP primarily interacts with various neurotransmitter receptors, notably serotonin (5-HT) and dopamine (D) receptors. Research indicates that DCPP exhibits:

- Affinity for 5-HT receptors : This interaction suggests potential antidepressant and anxiolytic effects, making DCPP relevant for developing new therapeutic agents for mood disorders.

- Dopamine receptor modulation : Studies have reported that DCPP can modulate dopamine levels in neuronal cells, influencing cell signaling pathways and possibly affecting gene expression and cellular metabolism .

Pharmacological Applications

The compound has been explored for various pharmacological applications:

- Antidepressant Effects : DCPP's action on serotonin receptors positions it as a candidate for antidepressant drug development.

- Anxiolytic Properties : Its ability to modulate neurotransmitter levels suggests potential use in treating anxiety disorders.

- Anticancer Activity : Some studies have indicated that derivatives of DCPP exhibit cytotoxic effects against cancer cells, particularly lung carcinoma .

Study on Anticancer Activity

In a study assessing the anticancer properties of piperazine derivatives, including DCPP:

- Cytotoxicity Assay Results : DCPP showed moderate cytotoxicity against A549 lung carcinoma cells, with cell viability measured at 38.08% at a concentration of 100 μg/mL .

| Compound | Cell Viability (%) | Hemolysis (%) | Thrombolysis (%) |

|---|---|---|---|

| DCPP | 38.08 ± 2.85 | 0.1 | 56.03 |

| Control | 100 | - | - |

This data highlights the potential of DCPP as a scaffold for developing anticancer drugs.

Structure-Activity Relationship (SAR)

The SAR studies of DCPP and its analogs have revealed that modifications to the piperazine structure can significantly alter biological activity:

- D3 Receptor Affinity : Modifications aimed at enhancing selectivity for dopamine D3 receptors have resulted in compounds with high affinity (K = 1 nM) specifically for D3 over D2 receptors . This selectivity is crucial for developing medications targeting specific neurological conditions without affecting other receptor subtypes.

Neuropharmacological Studies

Research has demonstrated that compounds similar to DCPP can penetrate the blood-brain barrier (BBB), making them suitable candidates for treating central nervous system disorders. The pharmacokinetic profiles indicate favorable absorption and distribution characteristics necessary for effective CNS drug delivery .

Propriétés

IUPAC Name |

2-(3,4-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJZPGUYDJGSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401066 | |

| Record name | 2-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185110-06-9 | |

| Record name | 2-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.